molecular formula C18H24N4O3S B2886680 4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946373-36-0

4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2886680
CAS No.: 946373-36-0
M. Wt: 376.48
InChI Key: HYFWTVBUUQDSPE-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrimidine core substituted with ethoxy, methyl, and piperazinyl groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with m-tolylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid derivatives .

Scientific Research Applications

4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-inflammatory properties.

Uniqueness

4-Ethoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern on the pyrimidine ring and the presence of the m-tolylsulfonyl group on the piperazine ring make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-ethoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-4-25-18-13-17(19-15(3)20-18)21-8-10-22(11-9-21)26(23,24)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWTVBUUQDSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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